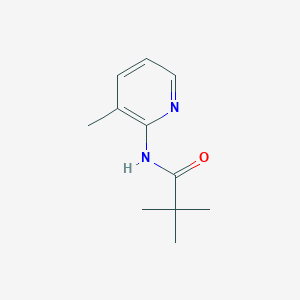

N-(3-methylpyridin-2-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(3-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUAOCZXRLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363173 | |

| Record name | 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-66-7 | |

| Record name | 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Methylpyridin 2 Yl Pivalamide and Its Analogs

Strategic Approaches to N-(3-methylpyridin-2-yl)pivalamide Synthesis

The construction of the target molecule, this compound, relies on the efficient formation of the amide bond and the assembly of the substituted pyridine (B92270) core.

Amidation Reactions for Formation of the Pivalamide (B147659) Moiety

The most direct route to this compound involves the acylation of 2-amino-3-methylpyridine (B33374) with a pivaloyl source. A common and effective method is the use of pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's yield and purity.

Another approach involves the use of coupling agents to facilitate the amide bond formation between 2-amino-3-methylpyridine and pivalic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed for this purpose. rsc.org These methods offer mild reaction conditions and are often used when sensitive functional groups are present in the starting materials.

The table below summarizes common conditions for the synthesis of N-aryl amides, which are analogous to the formation of this compound.

Table 1: General Conditions for N-Aryl Amide Synthesis

| Acylating Agent | Coupling Agent/Base | Solvent | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Triethylamine | Dichloromethane | researchgate.net |

| Pivaloyl chloride | Not specified | Not specified | rsc.org |

| Pyrazine carboxylic acid | DCC/DMAP | Dichloromethane | nih.gov |

| Carboxylic acid | HBTU/Triethylamine | DMF | nih.gov |

| Chloroacetyl chloride | Glacial Acetic Acid | Glacial Acetic Acid | researchgate.net |

| Chloroacetyl chloride | Potassium Carbonate | Dichloromethane | researchgate.net |

| Chloroacetyl chloride | Triethylamine | Benzene | researchgate.net |

Buchwald–Hartwig Amination for Pyridine Derivative Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for synthesizing substituted 2-aminopyridine (B139424) precursors, which can then be acylated to form the desired pivalamide. wikipedia.orgtandfonline.com The reaction typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orgnih.govacs.org

Key to the success of this reaction is the choice of ligand. Bidentate phosphine ligands like BINAP and DPPF have proven effective in promoting the coupling of primary amines. wikipedia.org The use of sealed tubes can be advantageous when working with volatile amines. nih.govacs.org

A general representation of the Buchwald-Hartwig amination for the synthesis of a 2-aminopyridine derivative is shown below:

This method provides a versatile entry to a wide range of substituted 2-aminopyridines that can be further elaborated to this compound and its analogs. tandfonline.comresearchgate.net

General Methods for Substituted Pyridinylmethyl Pivalamide Synthesis

The synthesis of pivalamides containing a substituted pyridine ring can be achieved through various strategies. One common approach is the functionalization of a pre-formed pyridinylmethyl pivalamide core. Alternatively, substituted pyridine starting materials can be carried through the synthetic sequence. For instance, the synthesis of pyrazines, which share structural similarities with pyridines, has been described starting from N-allyl malonamides. rsc.org

The synthesis of 3-methylpyridine (B133936) itself can be accomplished through a reaction of formaldehyde (B43269), paraldehyde, ammonia, and acetic acid under specific temperature and pressure conditions. wipo.intgoogle.comgoogle.com This provides a foundational building block for more complex derivatives.

Synthesis of this compound Derivatives

The core structure of this compound can be modified to introduce a variety of functional groups, leading to a diverse library of analogs.

Condensation Reactions for Schiff Base Derivatives

Pyridine derivatives containing an amino group can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netresearchgate.net These reactions are often catalyzed by an acid or base. Schiff bases derived from pyridine compounds are of interest due to their potential as bioactive ligands. researchgate.netresearchgate.net The formation of a Schiff base from an amino-substituted pyridinyl pivalamide would introduce a new point of structural diversity. The general reaction involves the condensation of a primary amine with a carbonyl compound. researchgate.net

Introduction of Halogen Substituents (e.g., Bromo, Chloro, Iodo)

Halogenated derivatives of this compound can be synthesized by introducing halogen atoms onto the pyridine ring. This can be achieved through various halogenation methods. For example, bromination of 2-aminopyridine derivatives can be accomplished using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide. nih.gov

The table below lists some of the known halogenated derivatives of N-(pyridin-2-yl)pivalamide and related structures.

Table 2: Halogenated N-(pyridin-2-yl)pivalamide Derivatives

| Compound Name | Chemical Formula | Reference |

|---|---|---|

| N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide | C₁₂H₁₇BrN₂O | sigmaaldrich.com |

| N-(3-Iodo-5-methylpyridin-2-yl)pivalamide | C₁₁H₁₅IN₂O | sigmaaldrich.comsigmaaldrich.com |

| N-(2-Chloro-3-methylpyridin-4-yl)pivalamide | C₁₁H₁₅ClN₂O | sigmaaldrich.com |

| N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide | C₁₁H₁₅BrN₂O₂ | sigmaaldrich.com |

| N-(3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide | Not specified | researchgate.net |

| 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | C₂₅H₂₈ClF₃N₄O | nih.gov |

| N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide | C₁₁H₁₅IN₂O₂ | bldpharm.com |

| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | C₁₁H₁₅IN₂O₂ | scbt.com |

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-methylpyridine |

| Pivaloyl chloride |

| Pivalic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 2-bromopyridine |

| BINAP |

| DPPF |

| N-allyl malonamides |

| Formaldehyde |

| Paraldehyde |

| Ammonia |

| Acetic acid |

| N-bromosuccinimide (NBS) |

| N,N-dimethylformamide |

| N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide |

| N-(3-Iodo-5-methylpyridin-2-yl)pivalamide |

| N-(2-Chloro-3-methylpyridin-4-yl)pivalamide |

| N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide |

| N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide |

| 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide |

| N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide |

| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide |

| N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide |

| Chloroacetyl chloride |

| Triethylamine |

| Dichloromethane |

| Pyrazine carboxylic acid |

| 4-Dimethylaminopyridine (DMAP) |

| HBTU |

| Benzene |

Synthesis of Hydroxylated and Formylated Analogs

The introduction of oxygen-containing functional groups, such as hydroxyl and formyl moieties, onto the pyridyl core of this compound creates analogs with altered hydrogen-bonding capabilities and reactivity. While specific synthetic preparations are proprietary, the existence of compounds like N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide, N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, and N-(3-formyl-5-methylpyridin-2-yl)pivalamide is confirmed through their commercial availability. impurity.comcrescentchemical.comsigmaaldrich.com The synthesis of these derivatives can be achieved through established organo-synthetic transformations.

For instance, the synthesis of hydroxylated pyridines can be approached by reacting a suitable precursor, such as a halogenated pyridine, with a hydroxyl source. A general process involves the cyclization of acyclic starting materials to form a 2-hydroxypyridine (B17775) derivative, which can then be further functionalized. google.com

The preparation of formylated analogs can be envisioned through the oxidation of a corresponding hydroxymethyl derivative. The N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide serves as a direct precursor to its formyl counterpart via selective oxidation. sigmaaldrich.com Another route involves the directed ortho-metalation of the pyridine ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Synthesis of Thioamide Analogs and Related Thiourea (B124793) Derivatives

The replacement of oxygen with sulfur in the pivalamide or related moieties gives rise to thioamides and thioureas, compounds with distinct chemical properties and coordination capabilities.

The direct thioamide analog, N-(3-methylpyridin-2-yl)pivaloyl thioamide, can be synthesized from the parent amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common and efficient reagent for this transformation. nih.govorganic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction to completion. researchgate.net

Thiourea derivatives are also accessible from the core amine, 2-amino-3-methylpyridine. A general and effective method involves a two-step process. First, the amine is reacted with benzoyl isothiocyanate in a solvent like tetrahydrofuran (B95107) (THF) to yield an N-benzoylthiourea intermediate. mdpi.com Subsequent hydrolysis of the benzoyl group under basic conditions, for example, with sodium hydroxide (B78521) in aqueous methanol, affords the desired N-(pyridin-2-yl)thiourea derivative. mdpi.comchemicalbook.com This method has been successfully applied to produce (3-methyl-pyridin-2-yl)-thiourea. chemicalbook.com

These synthetic routes provide access to a range of analogs of this compound, enabling further investigation into their chemical and physical properties.

Chemical Reactivity and Mechanistic Investigations of N 3 Methylpyridin 2 Yl Pivalamide

C-H Bond Activation and Functionalization

The activation and functionalization of C-H bonds represent a powerful strategy in modern organic synthesis, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds. N-(3-methylpyridin-2-yl)pivalamide is a notable substrate in this area, particularly in reactions catalyzed by transition metals like ruthenium.

Ruthenium-Catalyzed sp3 C-H Arylation Directed by Pyridine (B92270) Moiety

The pyridine moiety of this compound can act as an effective directing group in ruthenium-catalyzed C-H activation reactions. Research has demonstrated that the pivalamide (B147659) group, in conjunction with the pyridine nitrogen, can coordinate to a ruthenium center, enabling the selective activation and subsequent functionalization of sp3 C-H bonds.

A significant development in this area is the direct arylation of benzylic amines, where a 3-substituted pyridine, such as the one present in this compound, serves as the directing group. nih.gov In these reactions, a ruthenium(II) catalyst is employed to mediate the coupling of the benzylic amine with an aryl halide. The arylation occurs selectively at the benzylic sp3 position, with no significant competing arylation at sp2 hybridized carbons. nih.gov The presence of potassium pivalate (B1233124) has been identified as a crucial additive in these transformations. nih.gov

The proposed catalytic cycle for this type of reaction generally involves the coordination of the pyridine nitrogen and the amide oxygen to the ruthenium catalyst. This is followed by a base-assisted cyclometalation step, leading to the formation of a ruthenacycle intermediate. Subsequent oxidative addition of the aryl halide to the ruthenium center, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst.

A variety of aryl bromides and iodides can be used as coupling partners in this transformation. The reaction conditions are typically robust, and the methodology allows for the synthesis of complex bis-arylated methylamines after the cleavage of the pyridine directing group. nih.gov

Influence of Steric and Electronic Effects of 3-Substituents on C-H Activation Efficiency

The nature of the substituent at the 3-position of the pyridine ring can exert a significant influence on the efficiency and outcome of C-H activation reactions. Both steric and electronic factors come into play, affecting the coordination of the directing group to the metal center and the subsequent steps of the catalytic cycle.

In the context of ruthenium-catalyzed sp3 C-H arylation, the presence of a methyl group at the 3-position, as in this compound, has been shown to be compatible with the reaction, leading to good yields of the arylated product. nih.gov This suggests that the steric hindrance introduced by the 3-methyl group does not completely inhibit the necessary coordination of the pyridine nitrogen to the ruthenium catalyst.

To illustrate the influence of the 3-substituent, a comparison of different directing groups in the ruthenium-catalyzed arylation of N-benzylamines with 4-bromotoluene (B49008) is presented in the table below.

Table 1: Effect of 3-Substituted Pyridine Directing Groups on Ru-Catalyzed Benzylic Arylation

| 3-Substituent on Pyridine | Yield (%) |

|---|---|

| H | 85 |

| CH₃ | 78 |

| OCH₃ | 82 |

| Cl | 65 |

Reaction Conditions: N-benzyl-N-(pyridin-2-yl)amine derivative, 4-bromotoluene, [RuCl₂(p-cymene)]₂, K₂CO₃, mesitylene, 120 °C. Data adapted from Colby, D. A., et al. (2012). nih.gov

From the data, it is evident that electron-donating groups like methyl and methoxy (B1213986) at the 3-position result in high yields, comparable to the unsubstituted pyridine. The slightly lower yield for the 3-methyl derivative compared to the unsubstituted analog could be attributed to a modest steric effect. A more pronounced decrease in yield is observed with the electron-withdrawing chloro substituent, suggesting that electronic effects also play a crucial role. An electron-rich pyridine ring likely enhances the coordination to the ruthenium center, thereby facilitating the C-H activation process.

Lithiation and Electrophilic Quenching Reactions

Lithiation followed by quenching with an electrophile is a classical and powerful method for the functionalization of aromatic and heteroaromatic compounds. The regioselectivity of the lithiation is often controlled by the presence of a directing group.

Regioselective Lithiation of Pyridine Ring and Side Chains

The pivalamide group in this compound can act as a potent ortho-directing group in lithiation reactions. However, the presence of the methyl group at the 3-position introduces additional reactive sites. The choice of the lithiating agent and the reaction conditions can influence the site of deprotonation.

Studies on related N-acyl-3-(aminomethyl)pyridine derivatives have shown that the regioselectivity of lithiation can be tuned. researchgate.net For instance, the use of a strong, sterically hindered base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures often favors deprotonation of the pyridine ring at the position ortho to the directing group. researchgate.net In the case of this compound, this would correspond to the C4 position. On the other hand, less hindered bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) might lead to lithiation at the methyl side chain. researchgate.net

The regioselective lithiation of pyridine derivatives bearing an oxetane (B1205548) unit has been achieved at the 4-position using n-butyllithium, highlighting the possibility of functionalizing the pyridine ring at this position. nih.gov Similarly, the lithiation of 3-chloro-2-ethoxypyridine (B70323) occurs selectively at the 4-position. nih.gov

Reactions with Electrophiles for Diverse Substitution

Once the lithiated intermediate is formed, it can be quenched with a wide array of electrophiles to introduce diverse functional groups. This two-step sequence provides a versatile route to substituted pyridine derivatives.

Common electrophiles used in these reactions include:

Alkyl halides: for the introduction of alkyl chains.

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield carboxylic acids.

Disulfides: for the synthesis of thioethers.

Silyl (B83357) halides: such as trimethylsilyl (B98337) chloride (TMSCl), to introduce silyl groups. nih.gov

N,N-Dimethylformamide (DMF): to introduce a formyl group. nih.gov

The table below provides examples of electrophilic quenching of a lithiated pyridine intermediate, demonstrating the variety of functional groups that can be introduced.

Table 2: Electrophilic Quenching of a 3-Lithiated-2,4-disubstituted Pyridine

| Electrophile | Product | Yield (%) |

|---|---|---|

| TMSCl | 3-TMS-pyridine derivative | 71 |

| DMF | 3-Formyl-pyridine derivative | 65 |

| PhCHO | 3-(Phenyl(hydroxy)methyl)-pyridine derivative | 50 |

| Ph₂CO | 3-(Diphenyl(hydroxy)methyl)-pyridine derivative | 55 |

Data adapted from Knochel, P., et al. (2021). nih.gov

Cross-Coupling Reactions

While C-H activation provides a direct route for functionalization, traditional cross-coupling reactions remain a cornerstone of synthetic chemistry for the formation of C-C and C-heteroatom bonds. In the context of this compound, the pyridine ring can participate in various cross-coupling reactions, typically requiring prior functionalization to introduce a suitable leaving group (e.g., a halide) or a metallic or metalloid species.

Although specific examples of cross-coupling reactions involving this compound as the starting material are not extensively documented in the literature, the reactivity of the pyridine core is well-established. For instance, palladium-catalyzed cross-coupling reactions are frequently employed for the functionalization of pyridines. nih.govrsc.org

A common strategy involves the conversion of the pyridine to a pyridine-N-oxide, which can facilitate certain palladium-catalyzed C-H activation and cross-coupling reactions. nih.govnih.gov Another approach is the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, which has been shown to be effective for a broad range of pyridine-containing substrates. rsc.org These methods represent potential avenues for the further functionalization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Strategies with Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom on the pyridine ring of this compound derivatives provides a handle for such transformations.

Research has demonstrated the utility of halogenated pyridin-2-yl pivalamides in various palladium-catalyzed reactions. For instance, the synthesis of ortho-methylated N-aryl amides has been achieved through a denitrogenative cross-coupling reaction of nih.govrsc.orgresearchgate.net-benzotriazin-4(3H)-ones with a stable organoaluminum reagent, catalyzed by a Pd(OAc)₂/XantPhos system. nih.gov This methodology highlights the potential for creating sterically hindered amides.

Furthermore, the versatility of palladium catalysis is shown in the coupling of diverse heterocyclic fragments. While not directly involving this compound, studies on related systems, such as the Suzuki-Miyaura coupling of bromothiophene Schiff bases, reveal that the pyridine nitrogen can play a crucial role in the reaction mechanism, sometimes leading to unexpected hydrolysis of imine linkages. mdpi.com This underscores the importance of the electronic environment of the heterocyclic substrate in palladium-catalyzed processes.

The development of efficient palladium catalysts and precatalysts remains an active area of research. For example, (phenoxyimine)nickel(II) complexes have been investigated as precatalysts for Suzuki-Miyaura cross-coupling of (hetero)arylboronic acids with alkyl bromides, showcasing the continuous effort to expand the scope and efficiency of these reactions for C(sp²)-C(sp³) bond formation. nih.gov

Suzuki–Miyaura Cross-Coupling in Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions. This reaction has been effectively employed in the synthesis of derivatives of this compound, enabling the introduction of a wide array of aryl and heteroaryl substituents.

A general protocol for the Suzuki-Miyaura coupling of nitrogen-rich, unprotected heterocycles has been developed, which is relevant to pyridin-2-yl pivalamide frameworks. nih.gov This method utilizes specific palladium precatalysts and allows for the coupling of variously substituted indazoles, benzimidazoles, and other nitrogen-containing heterocycles under mild conditions, achieving good to excellent yields. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand (like SPhos or XPhos), a base such as potassium phosphate, and a solvent system of dioxane and water. nih.gov

The application of this methodology extends to the synthesis of complex, biologically active molecules. For example, a c-Jun N-terminal kinase 3 inhibitor was synthesized in two steps, with the key step being a Suzuki-Miyaura cross-coupling to form a 3-arylindazole intermediate in high yield. nih.gov

The synthesis of various cyclopropylthiophene derivatives has also been optimized using Suzuki-Miyaura cross-coupling. mdpi.com A catalytic system of palladium(II) acetate (B1210297) and SPhos has proven effective, allowing for low catalyst loading and yielding the desired products in high yields. mdpi.com This demonstrates the broad applicability of the Suzuki-Miyaura reaction for creating diverse substituted heterocycles. mdpi.com

| Catalyst System | Substrates | Base | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | 3-bromo-6-(thiophen-2-yl)pyridazine, (hetero)aryl-boronic acids | Na₂CO₃ | DME/ethanol/water | 14-28 | nih.gov |

| Pd(OAc)₂ / SPhos | Bromo- or chloropyridines, cyclopropylboronic acid | K₃PO₄ | Toluene (B28343)/water | 69-93 | mdpi.com |

| P1 or P2 precatalyst | Aryl halide, boronic acid | K₃PO₄ | Dioxane/water | Good to Excellent | nih.gov |

N-Difluoromethylation of Pyridin-2-yl Pivalamide Frameworks

The introduction of a difluoromethyl (CF₂H) group onto a nitrogen atom can significantly alter the physicochemical and biological properties of a molecule. Several methods for the N-difluoromethylation of pyridin-2-yl and related frameworks have been developed.

A general and operationally simple protocol utilizes ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base. rsc.org This method is attractive due to the stability and low cost of the reagent and tolerates a wide range of functional groups, providing good to excellent yields of the N-difluoromethylated products. rsc.org The reaction proceeds without the need for pre-dried solvents or an inert atmosphere. rsc.org

Another approach involves the use of chlorodifluoromethane (B1668795) (Freon-22) for the difluoromethylation of 2-pyridones. researchgate.netnuph.edu.uanbuv.gov.ua The regioselectivity of this reaction (N- vs. O-difluoromethylation) is influenced by the reaction conditions and the substituents on the pyridine ring. researchgate.netnbuv.gov.ua The presence of halogen atoms at the 3 and 5 positions of the pyridine ring tends to favor N-difluoromethylation. nbuv.gov.ua

A transition metal-free method for the N-difluoromethylation of pyridines and 4-pyridones/quinolones has also been reported, using ethyl bromodifluoroacetate as the fluorine source. rsc.org This process involves N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org

| Difluoromethylating Agent | Substrate Type | Key Features | Reference |

| Ethyl bromodifluoroacetate | Aniline derivatives | Operationally simple, wide functional group tolerance | rsc.org |

| Chlorodifluoromethane | 2-Pyridones | Substituent-dependent N- vs. O-selectivity | researchgate.netnbuv.gov.ua |

| Ethyl bromodifluoroacetate | Pyridines, 4-pyridones/quinolones | Transition metal-free, two-step one-pot process | rsc.org |

Oxidation and Reduction Chemistry of Functional Groups in Derivatives

The functional groups present in derivatives of this compound can undergo various oxidation and reduction reactions to afford new analogues. The pivalamide group is generally stable under many of these conditions, allowing for selective transformations at other sites of the molecule.

For instance, the synthesis of N-(3-(3-hydroxypropyl)pyridin-2-yl)pivalamide has been reported, indicating that functional groups such as esters or aldehydes can be reduced to alcohols in the presence of the pivalamide moiety. sigmaaldrich.com

While direct studies on the oxidation and reduction of this compound itself are not extensively detailed in the provided context, the chemical literature on related pyridine and pivalamide-containing compounds suggests that standard oxidizing and reducing agents can be employed. For example, the oxidation of a methyl group on the pyridine ring to a carboxylic acid could potentially be achieved using strong oxidizing agents like potassium permanganate, although careful optimization would be required to avoid over-oxidation or degradation of the pyridine ring. Similarly, reduction of a nitro group on the pyridine ring to an amino group can typically be accomplished using reagents like tin(II) chloride or catalytic hydrogenation, with the pivalamide group remaining intact.

The development of methods for the direct functionalization of C-H bonds offers an alternative to traditional oxidation/reduction sequences. For example, a method for the C2-selective amination of pyrimidines has been developed, which proceeds via a pyrimidinyl iminium salt intermediate that can be converted to various amine products. researchgate.net This highlights the potential for innovative functional group interconversions on heterocyclic scaffolds.

Intramolecular Cyclization and Heterocycle Formation via Pivalamide and Pyridine Moieties

The pivalamide and pyridine moieties within the this compound framework can participate in intramolecular cyclization reactions to form novel heterocyclic systems. These reactions often proceed via activation of a group on the pyridine ring or the pivalamide itself.

While specific examples for this compound are not detailed, related transformations provide insight into potential cyclization pathways. For example, the synthesis of various heterocyclic compounds such as imidazoles, pyrimidines, and benzodiazepines has been achieved through the condensation of 2-aminopyridine (B139424) with various bifunctional reagents. researchgate.net These reactions demonstrate the nucleophilic character of the amino group of 2-aminopyridine, which can be harnessed for ring formation. The pivalamide group in this compound deactivates the amino group to some extent but can be hydrolyzed to regenerate the more reactive 2-amino-3-methylpyridine (B33374) for subsequent cyclization reactions.

Furthermore, nucleophile-induced ring transformation reactions of 2H-pyran-2-ones can lead to the formation of functionalized 2-aminopyridines and 2-pyridinones, which are valuable precursors for more complex heterocyclic structures. researchgate.net These strategies showcase the potential for constructing novel ring systems by leveraging the reactivity of pyridine precursors.

The synthesis of thienylpyridazine derivatives through Suzuki-Miyaura coupling followed by potential cyclization reactions illustrates another route to complex heterocycles. nih.gov The initial cross-coupling provides a scaffold that can be further elaborated through intramolecular reactions.

Computational Chemistry and Molecular Modeling of N 3 Methylpyridin 2 Yl Pivalamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For N-(3-methylpyridin-2-yl)pivalamide, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to obtain optimized molecular geometry and various electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Further analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, would reveal the charge distribution and identify electrophilic and nucleophilic sites within the molecule. This is invaluable for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical DFT-Derived Electronic Properties of this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Hardness | 2.65 eV |

| Softness | 0.38 eV |

| Electrophilicity Index | 2.79 eV |

Note: The values in this table are hypothetical examples to illustrate the typical outputs of a DFT study and are not based on published experimental data for this specific compound.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

To understand how molecules of this compound would pack in a crystalline solid and the nature of the intermolecular forces at play, Hirshfeld surface analysis is a valuable tool. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, shape index, and curvedness. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. For a molecule like this compound, one would expect significant contributions from H···H, C···H, and N···H interactions. The presence and strength of these interactions are critical for the stability of the crystal lattice.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 55% |

| C···H/H···C | 25% |

| N···H/H···N | 10% |

| O···H/H···O | 8% |

| Other | 2% |

Note: The values in this table are hypothetical examples to illustrate the typical outputs of a Hirshfeld surface analysis and are not based on published experimental data for this specific compound.

Theoretical Insights into Conformational Preferences and Energy Profiles

The flexibility of this compound arises from the rotation around the amide bond and the bond connecting the pivaloyl group to the pyridine (B92270) ring. Understanding the conformational landscape is essential as the three-dimensional structure of a molecule dictates its physical and biological properties.

Computational methods, particularly by performing a relaxed potential energy surface (PES) scan, can be used to explore the different possible conformations and their relative energies. By systematically rotating specific dihedral angles and calculating the energy at each step, a conformational energy profile can be constructed. This profile would identify the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. These theoretical calculations provide insight into the molecule's flexibility and the predominant shapes it is likely to adopt.

Molecular Modeling in Support of Biological Evaluation

While specific biological targets for this compound are not defined in this context, molecular modeling techniques such as molecular docking are instrumental in predicting potential biological activity. In a hypothetical scenario where a protein target is identified, molecular docking simulations could be performed to predict the binding affinity and mode of interaction of this compound within the protein's active site.

These simulations would provide a binding energy score, which estimates the strength of the interaction, and visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (this compound) and the protein's amino acid residues. This information is crucial for understanding the potential mechanism of action at a molecular level and can guide the design of more potent analogs. The insights gained from such in silico studies are a cornerstone of modern drug discovery and development.

Advanced Applications in Organic Synthesis and Catalysis

N-(3-methylpyridin-2-yl)pivalamide as a Directing Group in Transition Metal Catalysis

The pivaloyl protecting group on the 2-amino-3-methylpyridine (B33374) core plays a crucial role in directing transition metal catalysts to specific C-H bonds, enabling their functionalization. This has been notably demonstrated in ruthenium-catalyzed reactions. The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the pivalamide (B147659) group can act as a bidentate ligand, forming a stable five-membered ruthenacycle intermediate. This chelation assistance brings the metal center in close proximity to the otherwise unreactive C-H bonds of the pyridine ring, facilitating their activation.

Ruthenium-catalyzed C-H olefination and arylation are prominent examples of this strategy. For instance, in the presence of a catalyst system like [RuCl2(p-cymene)]2, this compound can react with various alkenes and arylating agents to introduce new carbon-carbon bonds at specific positions of the pyridine ring.

Table 1: Examples of Ru-Catalyzed C-H Functionalization using Pyridine-Based Directing Groups

| Directing Group | Catalyst System | Coupling Partner | Product Type | Reference |

| Pyridine | [RuCl2(p-cymene)]2 | Aryl Boronic Acids | Arylated Pyridones | beilstein-journals.org |

| Pyridine | [Ru(OAc)2(p-cymene)] | Diaryliodonium Salts | Arylated 2-Phenylpyridine | researchgate.net |

| Amide | [RuCl2(p-cymene)]2 | Allyl Sulfones | Olefinated Arenes | nih.gov |

This table presents examples of Ru-catalyzed C-H functionalization where pyridine or similar nitrogen-containing heterocycles with coordinating groups act as directing groups, illustrating the general principle applicable to this compound.

Role as a Versatile Building Block for Complex Heterocyclic Molecules

Beyond its role as a directing group, this compound and its derivatives serve as valuable building blocks for the synthesis of more complex heterocyclic scaffolds. The functionalized pyridine core, obtained after the C-H activation step, can undergo further transformations to construct fused ring systems of medicinal and material significance.

One important class of compounds synthesized from such precursors is the pyridopyrimidines . These bicyclic heterocycles are known to exhibit a wide range of biological activities. The amino group on the pyridine ring, once deprotected from the pivalamide, can be reacted with various reagents to construct the fused pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyridopyrimidine core. The substituents introduced during the initial C-H functionalization step become part of the final complex molecule, allowing for the generation of diverse molecular libraries.

Another class of heterocycles accessible from these building blocks is the naphthyridines . These are isomeric with pyridopyrimidines and also possess interesting biological properties. The synthesis of naphthyridinones has been achieved through Rh(III)-catalyzed C-H activation, employing a double directing group strategy on nicotinamide (B372718) N-oxides, which shares conceptual similarities with the use of pivalamide-protected aminopyridines. researchgate.net

Strategies for Post-Synthetic Derivatization and Functional Group Tolerance

A key advantage of using this compound in C-H functionalization is the ability to perform further modifications on the resulting products. This "post-synthetic derivatization" allows for the introduction of additional functional groups and the fine-tuning of molecular properties.

A crucial step in many post-synthetic modifications is the removal of the pivaloyl directing group . This can be achieved under various conditions, for example, by acidic or basic hydrolysis, to liberate the free amino group. This amino group can then participate in a wide range of subsequent reactions, such as acylation, alkylation, or condensation reactions to build more complex structures.

Biological Activity and Medicinal Chemistry Research on N 3 Methylpyridin 2 Yl Pivalamide Scaffolds

Enzyme Inhibition and Protein Interaction Studies of Derivatives

While specific enzyme inhibition studies on N-(3-methylpyridin-2-yl)pivalamide are not extensively documented in public literature, research on closely related pivalamide (B147659) and amide-containing scaffolds demonstrates their potential as enzyme inhibitors.

A notable study synthesized and characterized N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative containing the pivalamide group, and evaluated its inhibitory potential against several enzymes. nih.gov The compound was tested against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-amylase. nih.gov Molecular docking studies indicated strong interactions with AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively, suggesting it could be a potent inhibitor of these cholinesterase enzymes. nih.gov

In a different study focusing on N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain, researchers developed a series of pyrrolidine (B122466) amide derivatives. nih.gov Through structure-activity relationship (SAR) studies, they identified several potent NAAA inhibitors. nih.gov The lead compound, 4g, which features a rigid 4-phenylcinnamoyl group, was found to inhibit NAAA through a competitive and reversible mechanism. nih.gov This research highlights how amide-containing scaffolds can be optimized for potent and selective enzyme inhibition. nih.gov

Table 1: Enzyme Inhibition Data for Pivalamide and Amide Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | AChE, BChE, Urease, α-amylase | Exhibited strong binding affinity to AChE and BChE in docking studies, suggesting potent inhibitory properties. nih.gov |

Modulatory Effects on Biological Pathways

Derivatives and related scaffolds of this compound have been shown to modulate key biological pathways, indicating their therapeutic potential beyond simple enzyme inhibition.

Research into thiourea-based derivatives has uncovered compounds with significant antileishmanial activity that act via an antifolate mechanism. rsc.orgrsc.org Specifically, compounds were shown to inhibit dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in Leishmania major. rsc.orgrsc.org This dual inhibition disrupts the folate pathway, which is crucial for parasite survival, demonstrating a clear modulatory effect on a critical metabolic pathway. rsc.org

In the field of antibacterial research, a thiourea (B124793) derivative, TD4, was found to be effective against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action was determined to be the disruption of NAD+/NADH homeostasis within the bacteria, a fundamental pathway for cellular respiration and metabolism. nih.gov Furthermore, the compound was observed to interfere with the integrity of the bacterial cell wall. nih.gov

The anti-inflammatory effects of certain amide derivatives have also been linked to specific pathway modulation. A potent NAAA inhibitor, compound 4g, demonstrated significant anti-inflammatory activity in an acute lung injury model. nih.gov This effect was blocked by a PPAR-α antagonist, indicating that the compound exerts its therapeutic effects by modulating the PPAR-α pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Pivalamide Containing Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. nih.govcollaborativedrug.com For scaffolds containing pivalamide and related amide structures, SAR analyses have provided crucial insights.

In the development of NAAA inhibitors, SAR studies on pyrrolidine amide derivatives revealed that small, lipophilic substituents at the 3-position of the terminal phenyl group were optimal for potency. nih.gov The nature of the linker between the pyrrolidine core and the phenyl group was also critical; conformationally flexible linkers tended to increase inhibitory potency but decreased selectivity against the related enzyme FAAH, whereas conformationally restricted linkers improved selectivity. nih.gov

For antileishmanial thiourea derivatives, SAR analysis highlighted features that enhanced activity. nih.gov A study involving fifty derivatives found that the introduction of a piperazine (B1678402) ring into the scaffold significantly improved both potency and selectivity against Leishmania amazonensis. nih.gov Compound 5i, containing this feature, emerged as the most promising candidate from this series. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Scaffold Class | Biological Target | Key SAR Insights |

|---|---|---|

| Pyrrolidine Amides | NAAA | Small lipophilic 3-phenyl substituents increase potency. Linker conformation affects the balance between potency and selectivity. nih.gov |

| Thiourea Derivatives | Leishmania amazonensis | Introduction of a piperazine ring enhances potency and selectivity. nih.gov |

Potential in Antimicrobial and Antileishmanial Research (based on related thiourea ligands/derivatives)

The structural similarity of the core amide functionality to portions of thiourea derivatives has prompted research into the antimicrobial and antileishmanial potential of these related compounds. Thiourea derivatives have shown a wide range of biological activities, including significant antibacterial and antiprotozoal effects. nih.govnih.govmdpi.com

Antileishmanial Activity: Several research groups have designed and synthesized thiourea derivatives as potential treatments for leishmaniasis, a neglected tropical disease. rsc.orgrsc.org In one study, synthesized compounds demonstrated significant in vitro potency against promastigotes of L. major, L. tropica, and L. donovani, with IC50 values in the low submicromolar range. rsc.orgrsc.org Another extensive study synthesized fifty thiourea derivatives and tested them against L. amazonensis, identifying a lead compound with an IC50 of 1.8 ± 0.5 µM and a high selectivity index. nih.gov

Antimicrobial Activity: Thiourea derivatives have also been evaluated for their antibacterial properties. A series of derivatives showed potent activity against several Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MIC) as low as 2–16 µg/mL. nih.gov The lead compound, TD4, proved effective in an in vivo model of MRSA-induced skin infection. nih.gov Other studies have shown that thiourea derivatives and their metal complexes exhibit broad-spectrum activity against various bacterial and yeast strains, although their anti-yeast activity is often greater than their antibacterial activity. mdpi.comresearchgate.net

Table 3: Antimicrobial and Antileishmanial Activity of Representative Thiourea Derivatives

| Compound/Class | Organism(s) | Activity Metric | Reported Value |

|---|---|---|---|

| Thiourea Derivative 4g | L. major (amastigotes) | IC50 | < 0.23 µM rsc.org |

| Thiourea Derivative 20a | L. donovani (promastigotes) | IC50 | 0.24 ± 0.01 µM rsc.org |

| Thiourea Derivative 5i | L. amazonensis (amastigotes) | IC50 | 1.8 ± 0.5 µM nih.gov |

Late-Stage Diversification of Drug Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the structural diversification of complex molecules, such as drug candidates, at a late point in their synthesis. nih.govnih.govspringernature.com This approach is economical and efficient for exploring the SAR of a core scaffold without needing to re-synthesize each analogue from scratch. nih.govresearchgate.net

Palladium-catalyzed C-H activation is a premier tool for LSF, enabling the direct conversion of C-H bonds into new functional groups. bohrium.comrsc.org The pivalamide group, present in this compound, can act as a directing group in such reactions, guiding the catalyst to functionalize a specific C-H bond on the molecule. bohrium.comnih.gov This directed approach provides high levels of regioselectivity, which is crucial when modifying complex structures. rsc.org

The versatility of palladium catalysis allows for the introduction of a wide array of chemical bonds, including C-O, C-N, and C-C bonds, from a common intermediate. bohrium.comnih.gov By applying LSF techniques to a core scaffold containing a pivalamide directing group, chemists can rapidly generate a library of analogues with diverse properties, accelerating the discovery of new drug molecules with improved potency, selectivity, or metabolic stability. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-(3-methylpyridin-2-yl)pivalamide and its derivatives is an area ripe for the application of green and sustainable chemistry principles. Traditional methods for amide bond formation often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. scispace.com Modern research is increasingly focused on developing more environmentally benign alternatives.

One promising avenue is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in forming amide bonds under mild conditions and in green solvents like cyclopentyl methyl ether. nih.gov This biocatalytic approach offers high chemo- and stereoselectivity, leading to purer products and minimizing the need for extensive purification. nih.govrsc.org The application of such enzymatic methods to the synthesis of this compound from 3-methyl-2-aminopyridine and pivalic acid represents a significant step towards a more sustainable manufacturing process.

Flow chemistry is another powerful technology that can enhance the sustainability of amide synthesis. nih.gov Continuous flow reactors offer superior control over reaction parameters, improved heat and mass transfer, and the potential for the integration of solid-supported reagents and catalysts, which can be easily recovered and reused. nih.gov This technology could be particularly advantageous for the large-scale production of this compound and its derivatives.

Furthermore, the development of catalytic direct amidation reactions is a key goal in sustainable synthesis. scispace.com While still a developing field, the discovery of catalysts that can directly couple carboxylic acids and amines without the need for stoichiometric activators would represent a major breakthrough. Research into novel catalytic systems, potentially involving earth-abundant metals, could pave the way for a truly green synthesis of this and other valuable amide compounds. The synthesis of the precursor, 3-methylpyridine (B133936), can also be approached from a sustainable perspective, with patents detailing its production from renewable resources like formaldehyde (B43269) and paracetaldehyde under high pressure and temperature. google.comgoogle.comchemicalbook.comsigmaaldrich.com

Exploration of Unconventional Reactivity Patterns and Selectivities

The pyridine (B92270) ring and the pivaloyl moiety in this compound present a rich playground for exploring unconventional reactivity. The nitrogen atom of the pyridine ring can be activated through N-acylation to form N-acylpyridinium salts. scripps.edu These intermediates exhibit altered reactivity, making the pyridine ring susceptible to nucleophilic attack at the C2 and C4 positions. scripps.edu The steric hindrance imposed by the bulky pivaloyl group could direct the regioselectivity of such additions in novel ways, potentially favoring the formation of less common substitution patterns.

The development of enantioselective transformations is a major focus of modern organic synthesis. Chiral N-acylating agents can be employed to induce diastereoselectivity in nucleophilic additions to the pyridinium (B92312) ring, leading to the formation of stereochemically complex piperidine (B6355638) systems. scripps.edu Furthermore, N-aminopyridinium salts, derived from the parent pyridine, have emerged as versatile reagents in their own right. nih.govrsc.org These salts can act as bifunctional reagents, participating in both nucleophilic and radical-based transformations, opening up new avenues for the functionalization of the pyridine core. nih.govrsc.org

Recent advances in photoredox catalysis offer exciting possibilities for the unconventional functionalization of pyridine derivatives. nih.gov The generation of nitrogen-centered radicals from N-aminopyridinium salts under visible light irradiation can enable novel C-H amination reactions of arenes and heteroarenes. nih.gov Exploring the application of these photoredox strategies to this compound could lead to the discovery of unprecedented reactivity and the synthesis of novel derivatives with unique substitution patterns.

Advanced Spectroscopic Characterization Techniques for Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, in conjunction with computational methods, provide powerful tools for gaining these insights.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the pyridine and pivaloyl groups, providing valuable structural information. chemguide.co.ukarkat-usa.orgmdpi.commiamioh.edu

X-ray Crystallography offers the most definitive method for determining the solid-state structure of a molecule. A crystal structure of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the compound's physical properties and for designing molecules with specific packing arrangements in the solid state. While a crystal structure for the target compound is not yet reported, studies on related compounds like N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide demonstrate the power of this technique in elucidating the three-dimensional architecture of such molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. bohrium.comnih.gov These computational tools can be leveraged to accelerate the design and development of novel derivatives of this compound with desired properties.

Machine learning models, such as random forests and deep neural networks, can be trained on large datasets of chemical structures and their corresponding properties to develop quantitative structure-property relationship (QSPR) models. bohrium.comcacheby.com These models can then be used to predict a wide range of properties for new, untested molecules, including their solubility, permeability, metabolic stability, and potential toxicity. cacheby.comacs.org This predictive power allows for the rapid in silico screening of large virtual libraries of this compound derivatives, prioritizing the synthesis of only the most promising candidates.

Furthermore, generative AI models can be employed for de novo drug design. bohrium.com These models can learn the underlying patterns in known active molecules and generate novel chemical structures that are predicted to have high affinity for a specific biological target. This approach can lead to the discovery of entirely new classes of therapeutic agents based on the this compound scaffold.

The application of machine learning is not limited to property prediction. It can also be used to optimize synthetic routes and predict reaction yields. mdpi.com By analyzing vast amounts of reaction data, ML models can identify the optimal reaction conditions for the synthesis of this compound and its derivatives, saving time and resources in the laboratory. mdpi.com

Therapeutic Applications of this compound Derivatives in Disease Modulation

The pyridine scaffold is a common feature in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry. pdx.edufujifilm.com Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. pdx.edufujifilm.com The pivaloyl group can also contribute to the pharmacological profile of a molecule, often improving its metabolic stability and oral bioavailability.

Given the prevalence of these structural motifs in active pharmaceutical ingredients, derivatives of this compound represent a promising starting point for the discovery of new therapeutic agents. For instance, the development of novel antibacterial agents is a critical area of research due to the rise of antibiotic resistance. The synthesis and evaluation of libraries of this compound derivatives could lead to the identification of compounds with potent activity against pathogenic bacteria. google.com

In the realm of oncology, many anticancer drugs contain a pyridine ring. The structural versatility of the this compound scaffold allows for the introduction of various functional groups that could interact with specific biological targets involved in cancer progression. For example, derivatives could be designed as inhibitors of kinases, such as TYK2, which are implicated in autoimmune diseases and cancer. nih.govmdpi.com

Q & A

Basic: What are the optimal synthetic routes for N-(3-methylpyridin-2-yl)pivalamide, and how can reaction conditions be optimized for scalability?

Methodological Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, a protocol adapted from similar pivalamide syntheses uses acetone as a solvent with K₂CO₃ as a base and methyl iodide (MeI) as an alkylating agent under reflux conditions . Key optimization steps include:

- Temperature control : Maintaining reflux (~56°C for acetone) to ensure complete reaction.

- Stoichiometry : A 3:1 molar ratio of K₂CO₃ to substrate ensures deprotonation of the amine.

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:2) to track reaction progress.

- Workup : Filtration and evaporation under reduced pressure, followed by washing with hexane to isolate the product. Yield improvements (e.g., 91% in related pivalamides) require precise stoichiometry and solvent purity .

Basic: How can spectroscopic techniques (NMR, HPLC) validate the purity and structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Proton signals : The tert-butyl group in pivalamide appears as a singlet at ~1.2–1.4 ppm. Pyridinyl protons show distinct splitting patterns (e.g., doublets for H-4 and H-6 in the pyridine ring) .

- Carbon shifts : The carbonyl (C=O) resonates at ~170–175 ppm, while pyridinyl carbons range from 120–160 ppm .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Retention times should match standards, with purity >98% confirmed by peak integration .

Advanced: How does the choice of software (e.g., SHELX) impact the refinement of crystallographic data for this compound derivatives?

Methodological Answer:

SHELX is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Key considerations include:

- Data input : SHELXL requires .hkl files from diffraction experiments. Preprocessing with SHELXC/D improves phase determination for derivatives with heavy atoms (e.g., iodine or bromine substituents) .

- Refinement : Use SHELXL-2018 for anisotropic displacement parameters. For example, the tert-butyl group’s thermal motion can be modeled using ISOR constraints to avoid over-parameterization.

- Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps (<0.3 eÅ⁻³) to confirm structural accuracy .

Advanced: What factors govern the regioselectivity of lithiation in this compound derivatives during functionalization?

Methodological Answer:

Regioselectivity in lithiation is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., halogens) direct lithiation to adjacent positions. For example, iodine at the pyridine’s 4-position (as in N-(4-iodo-3-methylpyridin-2-yl)pivalamide) enhances reactivity at the 5-position .

- Base selection : LDA (lithium diisopropylamide) at −78°C in THF preferentially deprotonates the most acidic hydrogen (often ortho to directing groups).

- Protection strategies : Temporary silyl or methoxymethyl (MOM) groups can block undesired sites. Post-lithiation quenching with electrophiles (e.g., CO₂, DMF) introduces functional groups .

Advanced: How do steric and electronic properties of the pivaloyl group influence the stability and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric effects : The bulky tert-butyl group in pivalamide hinders nucleophilic attack at the amide carbonyl, enhancing stability under basic conditions. However, it may slow down Suzuki-Miyaura couplings due to steric congestion near the pyridine ring .

- Electronic effects : The electron-donating methyl groups on the pivaloyl moiety increase electron density on the pyridine nitrogen, potentially altering coordination with transition-metal catalysts (e.g., Pd(PPh₃)₄).

- Optimization : Use microwave-assisted heating (120°C, 20 min) with Pd catalysts to accelerate coupling reactions while minimizing decomposition .

Advanced: How can discrepancies in reported melting points or spectral data for this compound derivatives be resolved experimentally?

Methodological Answer:

- Reproducibility checks : Synthesize the compound using literature protocols (e.g., ) and compare melting points (e.g., 129–131°C for N-(3-pyridinyl)pivalamide vs. 148–149°C for iodinated analogs ).

- Spectroscopic validation : Acquire high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ = 179.24 for C₁₀H₁₄N₂O ).

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction. SHELXL refinement can clarify bond lengths/angles and hydrogen bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.